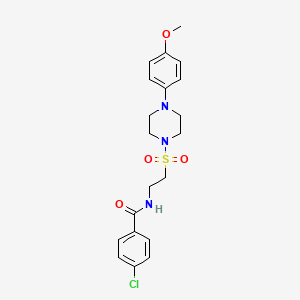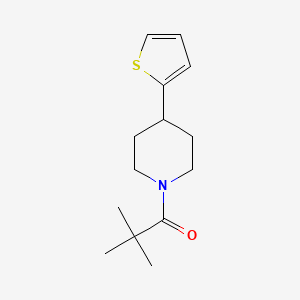
2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, also known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a synthetic derivative of the naturally occurring hallucinogen, DMT, and has been found to have potential applications in various fields of research.
Scientific Research Applications
Structural Diversity and Synthetic Applications
Generation of Structurally Diverse Libraries
The compound has been used as a starting material in various alkylation and ring closure reactions, demonstrating its utility in generating a structurally diverse library of compounds. These reactions include the production of dithiocarbamates, thioethers, and derivatives through exchanges with aliphatic secondary and aromatic primary and secondary amines. The versatility of this compound in synthesizing a wide range of structures showcases its potential in drug discovery and material science G. Roman, 2013.
Molecular Structure Analysis
Crystal and Molecular Structures
Studies on related piperidinyl derivatives highlight the importance of molecular structure analysis in understanding compound interactions and properties. For instance, the crystal structures of various benzylpiperidinyl derivatives have been determined, providing insights into their molecular conformations and interactions. This research aids in the design of compounds with desired biological activities and physicochemical properties M. Kubicki, P. W. Codding, 2003.
Biological Activity and Interaction Studies
Sigma Receptor Binding
Methyl substitution on the piperidine ring of certain derivatives has been explored for selective binding and activity at the sigma(1) receptor. This research provides a foundation for the development of therapeutic agents targeting the sigma receptors, which are implicated in various neurological and psychiatric disorders F. Berardi et al., 2005.
Antitumor Activity
The synthesis and evaluation of structurally related compounds have shown potential in tumor research and therapy. For example, certain derivatives demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a promising avenue for the development of new antitumor agents L. Ignatovich et al., 2015.
DNA Interaction Studies
The interaction of Mannich base derivatives with DNA has been studied, providing insights into potential mechanisms of action for therapeutic agents. These findings contribute to our understanding of how certain compounds can interact with genetic material, which is crucial for the design of drugs with specific biological targets H. Istanbullu et al., 2017.
properties
IUPAC Name |
2,2-dimethyl-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-14(2,3)13(16)15-8-6-11(7-9-15)12-5-4-10-17-12/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZULAGRKDUBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2452335.png)
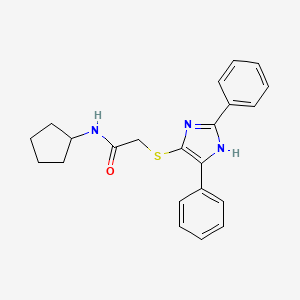
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)
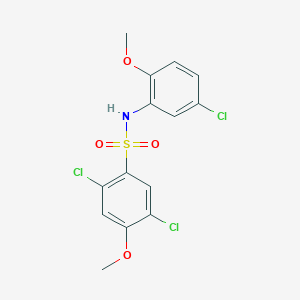
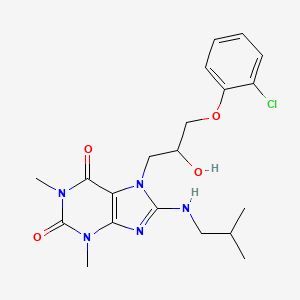
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2452343.png)
![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)
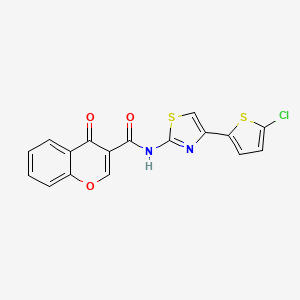
![1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2452350.png)
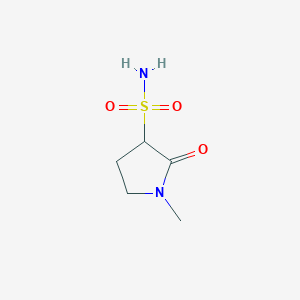
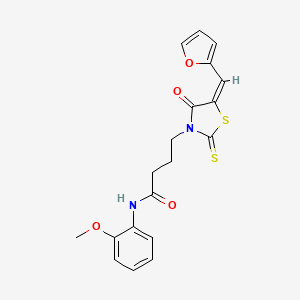
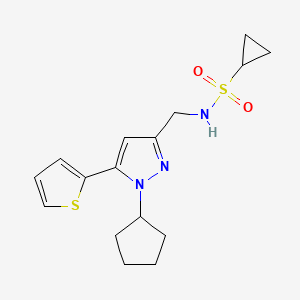
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2452357.png)
